3-amino-N-tert-butyl-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

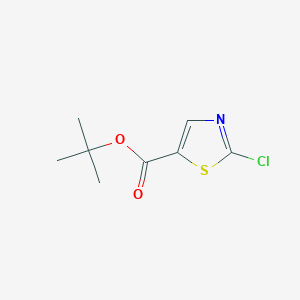

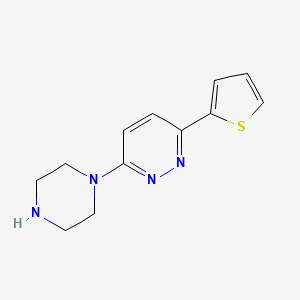

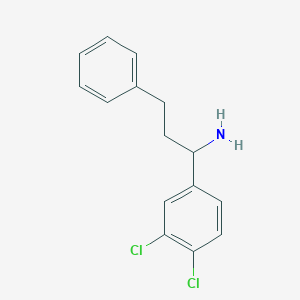

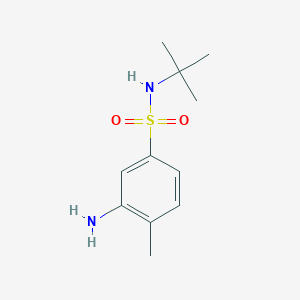

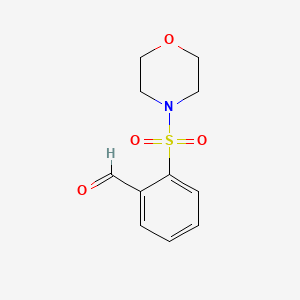

“3-amino-N-tert-butyl-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 1017410-65-9 . It has a molecular weight of 242.34 . The IUPAC name for this compound is 3-amino-N-(tert-butyl)-4-methylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for “3-amino-N-tert-butyl-4-methylbenzenesulfonamide” is 1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Proteomics Research

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is a valuable sulfonamide used in proteomics research. It serves as a building block in the synthesis of complex molecules and can be used to modify proteins for study .

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on the inhibition of enzymes such as dihydrofolate reductase, which is crucial in folate metabolism. By inhibiting this enzyme, researchers can explore potential treatments for diseases related to folate deficiency .

Cell Signaling Pathways

It plays a role in the inhibition of protein tyrosine phosphatases, which are key regulators of cell signaling pathways. This application is significant in the study of signal transduction and its implications in various diseases .

Metabolic Pathway Analysis

The compound is instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This is particularly relevant in the context of gout and related conditions, where purine metabolism is disrupted .

Chemical Synthesis

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is used as a chemical intermediate in the synthesis of more complex organic compounds. Its role in synthetic chemistry is vital due to its reactivity and stability .

Drug Development

In medicinal chemistry, this compound provides a chemically differentiated building block for the preparation of drug candidates, especially those containing hindered amine motifs which are challenging to access otherwise .

Neurodegenerative Disease Research

Derivatives of this compound have been studied for their potential role as inhibitors of enzymes like β-secretase and acetylcholinesterase. These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer’s, as they are involved in the formation of amyloid plaques .

Anti-inflammatory Applications

The compound has been part of research for developing new derivatives that act as effective PDE4 inhibitors, which have applications in treating anti-inflammatory diseases. This is due to its potential to modulate inflammatory responses in the body .

Safety and Hazards

properties

IUPAC Name |

3-amino-N-tert-butyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQUHOLQCXNEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-tert-butyl-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)